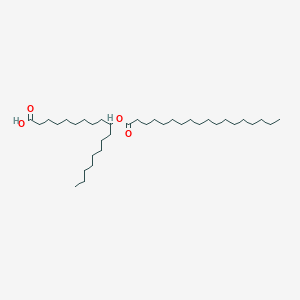
N-methoxy Mephedrone (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxy Mephedrone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. It inhibits transporters for dopamine, norepinephrine, and serotonin (IC50s = 6.1, 3.5, and 3.3 µM, respectively). This product is intended for research and forensic applications.
Aplicaciones Científicas De Investigación
Analytical Characterization and Monoamine Transporter Activity
- Study Focus : The study by McLaughlin et al. (2017) focused on the synthesis, characterization, and differentiation of mexedrone and its isomer N-methoxymephedrone. It provided a comprehensive analytical characterization using chromatographic, spectroscopic, mass spectrometric platforms, and X-ray crystal structure analysis. The research also explored their uptake and releasing properties at dopamine, norepinephrine, and serotonin transporters.
- Key Findings : N-methoxymephedrone was identified as a weak uptake blocker at various transporters and as a fully efficacious substrate-type releasing agent.
Pharmacological Profile of Mephedrone Analogs
- Study Focus : Luethi et al. (2017) in their research investigated the in vitro pharmacology of mephedrone analogs. This included their norepinephrine, dopamine, and serotonin transporter inhibition potencies and monoamine release.
- Key Findings : The study revealed significant insights into the pharmacological actions of various mephedrone analogs, including N-methoxymephedrone, on serotonin vs. dopamine transporters.
Neuropharmacological Effects
- Study Focus : The study by Hadlock et al. (2011) focused on the neuropharmacological effects of mephedrone in a rat model, including its impact on striatal dopamine and hippocampal serotonin transporter function.
- Key Findings : Mephedrone showed similarities to methylenedioxymethamphetamine and methamphetamine in its effects, with a unique pharmacological profile suggesting both abuse liability and neurotoxic potential.
Pyrolysis Products Identification
- Study Focus : Kavanagh et al. (2013) in their study examined the pyrolysis products of mephedrone under simulated conditions.
- Key Findings : They identified several pyrolysis products, including iso-mephedrone and N-methylated mephedrone, providing insight into the chemical reactions and potential risks associated with mephedrone use.
Intravenous Self-Administration in Rats
- Study Focus : The research by Motbey et al. (2013) explored intravenous self-administration of mephedrone in rats and compared it with methamphetamine.
- Key Findings : The study demonstrated that mephedrone supported high levels of self-administration, providing insights into its potential for abuse and addiction.
Phase I Metabolites Biological Activity
- Study Focus : Mayer et al. (2016) in their publication investigated the biological activity of phase I metabolites of mephedrone, including their interaction with monoamine transporters.
- Key Findings : The study provided valuable information on the metabolic processing of mephedrone and its effects on various neurotransmitter systems.
Synthesis and Chemical Characterisation
- Study Focus : Santali et al. (2011) in their study presented full synthetic and chemical characterisation of mephedrone, developing validated methods for its detection and analysis.
- Key Findings : This research is critical for forensic and clinical toxicology, aiding in the detection and identification of mephedrone use.
Propiedades
Nombre del producto |
N-methoxy Mephedrone (hydrochloride) |
|---|---|
Fórmula molecular |
C12H17NO2 · HCl |
Peso molecular |
243.7 |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)15-4;/h5-8,10H,1-4H3;1H |
Clave InChI |
MLSCTVYJXHNWOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(C(C)N(C)OC)=O)C=C1.Cl |
Sinónimos |
N-methoxy-4-MeMC; N-methoxy-4-Methylephedrone; N-methoxy-4-Methylmethcathinone; N-methoxy-4-MMC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





